An In-Depth Technical Guide to 3-(3-Chlorophenyl)azetidine (CAS: 1203798-86-0)
An In-Depth Technical Guide to 3-(3-Chlorophenyl)azetidine (CAS: 1203798-86-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(3-Chlorophenyl)azetidine, a valuable building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles and field-proven insights to offer a practical resource for researchers engaged in drug discovery and development. We will delve into the synthesis, characterization, and potential applications of this compound, emphasizing the rationale behind the presented methodologies.
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry.[1] Their inherent ring strain and three-dimensional character impart unique and often advantageous physicochemical properties to parent molecules, such as improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity.[1] The 3-substituted azetidine motif, in particular, offers a versatile platform for introducing chemical diversity to modulate biological activity and fine-tune pharmacokinetic profiles.[2] 3-(3-Chlorophenyl)azetidine, with its specific substitution pattern, represents a key starting material for the synthesis of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(3-Chlorophenyl)azetidine is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1203798-86-0 | Pharmaffiliates[3] |
| Molecular Formula | C₉H₁₀ClN | Pharmaffiliates[3] |
| Molecular Weight | 167.64 g/mol | Pharmaffiliates[3] |
| Appearance | Not specified, likely an oil or low-melting solid | General knowledge |
| Storage | 2-8°C Refrigerator | Pharmaffiliates[3] |
| Shipping Conditions | Ambient | Pharmaffiliates[3] |
Synthetic Strategies: A Rationale-Driven Approach
While a specific, detailed experimental protocol for the synthesis of 3-(3-Chlorophenyl)azetidine is not extensively documented in publicly available literature, a robust and logical synthetic route can be devised based on established methodologies for the preparation of analogous 3-arylazetidines. The most common and versatile approach involves the synthesis of an N-protected 3-hydroxyazetidine intermediate, followed by the introduction of the aryl group and subsequent deprotection.
A widely employed nitrogen protecting group for azetidines is the tert-butoxycarbonyl (Boc) group. It is stable under a variety of reaction conditions and can be readily removed under acidic conditions.[4]
Part 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine)
The synthesis of the key intermediate, N-Boc-3-hydroxyazetidine, is a well-established process. A common route starts from a commercially available precursor, such as 1-benzhydrylazetidin-3-ol, which is first deprotected and then reprotected with the Boc group.
Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine
-
Debenzhydrylation: To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in methanol, add 10% palladium on carbon (w/w).
-
The mixture is subjected to catalytic hydrogenation at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The catalyst is removed by filtration through a pad of Celite.
-
Boc Protection: To the filtrate containing the crude 3-hydroxyazetidine, di-tert-butyl dicarbonate (Boc₂O, 2 equivalents) is added.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.[5]
Part 2: Introduction of the 3-Chlorophenyl Moiety
With the N-Boc-3-hydroxyazetidine in hand, the next critical step is the introduction of the 3-chlorophenyl group at the 3-position. Two plausible and effective methods for this transformation are the Mitsunobu reaction and the Suzuki-Miyaura cross-coupling reaction.
Method A: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of an alcohol to a variety of functional groups, including a carbon-carbon bond, with inversion of stereochemistry.[6] In this context, 3-chlorophenol can be used as the nucleophile.
Conceptual Protocol: Mitsunobu Reaction
-
To a solution of N-Boc-3-hydroxyazetidine (1 equivalent), 3-chlorophenol (1.2 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at 0°C, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched, and the product is extracted and purified by column chromatography to yield tert-butyl 3-(3-chlorophenoxy)azetidine-1-carboxylate.
Note: This protocol would yield the phenoxy analog, not the direct phenyl-substituted compound. For the direct C-C bond formation, a different strategy is required.
Method B: Suzuki-Miyaura Cross-Coupling
A more direct route to forming the C-C bond between the azetidine ring and the 3-chlorophenyl group is the Suzuki-Miyaura cross-coupling reaction.[7] This would typically involve converting the hydroxyl group of N-Boc-3-hydroxyazetidine into a suitable leaving group (e.g., a triflate or tosylate) or converting it into a boronic ester, which can then be coupled with a 3-chloro-substituted aryl halide.
Conceptual Protocol: Suzuki-Miyaura Cross-Coupling
Step 1: Synthesis of an Azetidinyl Boronic Ester
-
N-Boc-3-hydroxyazetidine is first converted to a reactive intermediate, such as N-Boc-3-azetidinyl triflate, by reaction with triflic anhydride in the presence of a non-nucleophilic base.
-
Alternatively, the hydroxyl group can be used to form a boronic ester, for example, by reaction with bis(pinacolato)diboron in the presence of a suitable catalyst.
Step 2: Cross-Coupling
-
The azetidinyl boronic ester (1 equivalent) and 1-bromo-3-chlorobenzene or 1-iodo-3-chlorobenzene (1.2 equivalents) are dissolved in a suitable solvent system (e.g., dioxane/water).
-
A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, such as K₂CO₃ or Cs₂CO₃, are added.
-
The reaction mixture is heated under an inert atmosphere until the starting materials are consumed.
-
The crude product, tert-butyl 3-(3-chlorophenyl)azetidine-1-carboxylate, is then purified by column chromatography.
Caption: Proposed synthetic workflow for 3-(3-Chlorophenyl)azetidine.
Part 3: N-Boc Deprotection
The final step in the synthesis is the removal of the Boc protecting group to yield the target compound, 3-(3-Chlorophenyl)azetidine. This is typically achieved under acidic conditions.
Experimental Protocol: Boc Deprotection
-
The N-Boc protected intermediate, tert-butyl 3-(3-chlorophenyl)azetidine-1-carboxylate, is dissolved in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
The solution is treated with an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane (e.g., 4M HCl in dioxane).[8][9]
-
The reaction is stirred at room temperature for 1-2 hours.[8]
-
The solvent and excess acid are removed under reduced pressure.
-
The resulting crude product, often obtained as the hydrochloride or trifluoroacetate salt, can be used as is or neutralized with a base to obtain the free amine.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 3-(3-Chlorophenyl)azetidine. The following are the expected spectroscopic data based on the analysis of similar structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons and the aromatic protons of the 3-chlorophenyl group.
-
Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm, exhibiting a splitting pattern consistent with a 1,3-disubstituted benzene ring.
-
Azetidine Ring Protons: The methine proton at the 3-position (CH-Ar) would likely appear as a multiplet. The methylene protons of the azetidine ring (CH₂) would appear as multiplets, typically in the upfield region of the spectrum.
-
NH Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift.
-
Azetidine Ring Carbons: The methine carbon at the 3-position (C-Ar) and the two methylene carbons (CH₂) will resonate in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.[1]
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.[1]
-
C-Cl Stretch: A strong absorption in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition. The mass spectrum is also expected to show a characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).
Applications in Drug Discovery
3-(3-Chlorophenyl)azetidine is a versatile building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of a secondary amine, which can be further functionalized, and the 3-chlorophenyl moiety, which can participate in various intermolecular interactions with biological targets. It is a valuable starting material for the preparation of compounds targeting the central nervous system (CNS) and metabolic disorders.[8]
Safety and Handling
As with any chemical compound, 3-(3-Chlorophenyl)azetidine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a comprehensive overview of 3-(3-Chlorophenyl)azetidine, from its synthesis to its potential applications. By understanding the underlying chemical principles and employing the methodologies outlined herein, researchers can effectively utilize this valuable building block in their drug discovery and development endeavors. The proposed synthetic route, based on established chemical transformations, offers a reliable pathway to access this important compound.
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